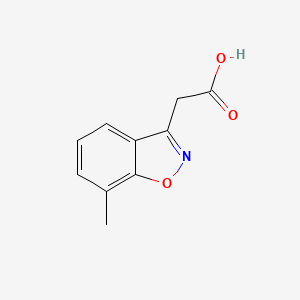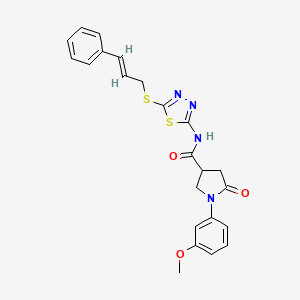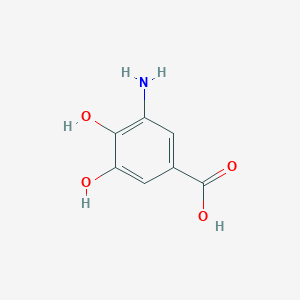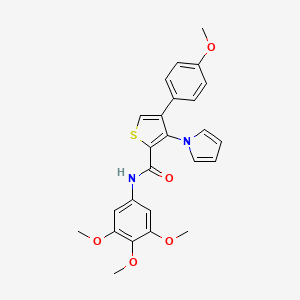![molecular formula C21H26N4O5S B2361935 1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide CAS No. 688053-66-9](/img/structure/B2361935.png)
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement of atoms, including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The exact mass of the compound is 426.13617637 .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a topological polar surface area of 125, a heavy atom count of 30, and a complexity of 649 . It also has 8 rotatable bonds, 2 hydrogen bond donors, and 6 hydrogen bond acceptors .Applications De Recherche Scientifique
Antibacterial Agent
Quinoline compounds, such as oxolinic acid, have been identified to possess antibacterial properties, particularly against Enterobacteriaceae . The compound could potentially serve as an antibacterial agent by inhibiting DNA gyrases, including DNA topoisomerases, which are essential for bacterial DNA replication.
DNA Polynucleotide Interaction Studies
Studies have reported the binding of quinoline compounds to DNA polynucleotides . This compound could be used in research to understand the interactions between small molecules and DNA, which could have implications for the development of new drugs.
Pharmacokinetics Studies
The compound’s analogs have been used in pharmacokinetic studies in marine organisms like cod . This compound could be applied in similar studies to understand its absorption, distribution, metabolism, and excretion (ADME) in different organisms.
Sewage Sludge Bacteria Inhibition
Quinoline compounds have been studied for their ability to inhibit the growth of bacteria in sewage sludge . This compound could be researched for its potential use in environmental microbiology to control bacterial populations in waste management.
Analytical Chemistry
Quinoline derivatives have been detected in biological tissues using High-Performance Liquid Chromatography (HPLC) methods . This compound could be used as a standard or reference in analytical chemistry for the detection and quantification of similar compounds in various samples.
Propriétés
IUPAC Name |
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c22-19(27)13-5-8-24(9-6-13)18(26)4-2-1-3-7-25-20(28)14-10-16-17(30-12-29-16)11-15(14)23-21(25)31/h10-11,13H,1-9,12H2,(H2,22,27)(H,23,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRTFSQOGZBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)
![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)
![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)



